molecular formula C10H8BrNO2 B1592224 Ethyl 3-bromo-4-cyanobenzoate CAS No. 362527-61-5

Ethyl 3-bromo-4-cyanobenzoate

Cat. No. B1592224
M. Wt: 254.08 g/mol
InChI Key: SVBBQSMUEOIQDZ-UHFFFAOYSA-N
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Description

Ethyl 3-bromo-4-cyanobenzoate is a chemical compound with the molecular formula C10H8BrNO2 . It is a solid substance at room temperature .


Molecular Structure Analysis

The molecular weight of Ethyl 3-bromo-4-cyanobenzoate is 254.08 . The InChI key, which is a unique identifier for chemical substances, is SVBBQSMUEOIQDZ-UHFFFAOYSA-N .


Physical And Chemical Properties Analysis

Ethyl 3-bromo-4-cyanobenzoate is a solid substance at room temperature .

Scientific Research Applications

  • Catalyst-Free Reactions in Water : Ethyl 3-bromo-4-cyanobenzoate plays a role in catalyst-free P-C coupling reactions of halobenzoic acids and secondary phosphine oxides under microwave irradiation in water. The product from these reactions is further converted into ethyl esters, demonstrating a method for synthesizing phosphinoylbenzoic acids (Jablonkai & Keglevich, 2015).

  • Synthesis of Triazoloquinoline : The compound is used in synthesizing ethyl 1-[4-bromo-2-(methoxycarbonyl)phenyl)]-5-(ethylsulfanylmethyl)-1H-1,2,3-triazole-4-carboxylate, which is an intermediate in the preparation of ethyl 7-bromo-4-(ethylsulfonyl)-5-hydroxy[1,2,3]triazolo[1,5-a]quinoline-3-carboxylate (Pokhodylo & Obushak, 2019).

  • Functional Polymers Synthesis : It is utilized in the synthesis of ethyl 4-vinyl-α-cyano-β-phenylcinnamate, a new monomer used for homopolymerization and copolymerization with styrene and methyl methacrylate. This demonstrates its application in the field of polymer chemistry (Sumida & Vogl, 1981).

  • Facile One-pot Synthesis : This compound is used in a one-pot synthesis method to create ethyl 3-alkyl-4-hydroxy-2-thioxothiazolidine-4-carboxylates. This method showcases its application in creating highly functionalized products in a straightforward manner (Ge et al., 2006).

  • Photochemical Reactions : In photochemical studies, ethyl p-cyanobenzoate, a related compound, undergoes anti-Markovnikov addition of solvent (methanol) across a double bond during photolysis, highlighting its application in studying photochemical reaction mechanisms (Neidigk & Morrison, 1978).

  • Synthesis of Benzothiazole and Thiazole Derivatives : The compound is used in reactions with 2-aminobenzothiazoles and 2-aminothiazoles to obtain corresponding imidazo[2,1-b]benzothiazole and imidazo[2,1-b]thiazole derivatives. This application is significant in the synthesis of heterocyclic compounds (Abignente et al., 1987).

Safety And Hazards

Ethyl 3-bromo-4-cyanobenzoate is considered hazardous. It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is harmful if swallowed . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapours/spray and avoiding contact with skin and eyes .

Future Directions

Currently, Ethyl 3-bromo-4-cyanobenzoate is used for laboratory research purposes . It’s not intended for drug or household use . As for future directions, it’s difficult to predict without more specific information on the current research trends involving this compound.

properties

IUPAC Name

ethyl 3-bromo-4-cyanobenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8BrNO2/c1-2-14-10(13)7-3-4-8(6-12)9(11)5-7/h3-5H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SVBBQSMUEOIQDZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC(=C(C=C1)C#N)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8BrNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10593231
Record name Ethyl 3-bromo-4-cyanobenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10593231
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

254.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 3-bromo-4-cyanobenzoate

CAS RN

362527-61-5
Record name Ethyl 3-bromo-4-cyanobenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10593231
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To a three necked 3 L round bottomed flask with a mechanical stirrer was added 3 M aqueous HCl (790 mL), followed by ethyl 4-amino-3-brombenzoate (195 g, 0.8 mol) and the mixture was stirred for 15 min. After cooling to 5° C., a solution of 4M aqueous NaNO2 (240 mL, 0.96 mol) was added over a period of 30–45 min. The resulting mixture was further stirred for 30 min. and an almost homogenous solution was obtained. The mixture was filtered through glass wool to remove the insoluble residue. The solution was then added to a vigorously stirred solution of CuCN (111 g, 1.24 mol) and NaCN (162 g, 3.3 mol) in H2O (1 L) and EtOAc (500 mL) at room temperature in a 6 L Erlenmeyer flask over ˜45 min. The resulting mixture was further stirred at r.t. for 30 min., filtered through celite and extracted with EtOAc. The EtOAc extract was washed with brine, 0.5 M aqueous NaOH, dried (MgSO4) and concentrated. Chromatography over silica gel and elution with hexanes:EtOAc (6:1), then (3:1), swished with hexanes and small amount of Et2O to give a light brown powder. The mother liquor was concentrated and swished again. Combined yield of the title compound was 119 g (58%).
Name
Quantity
790 mL
Type
reactant
Reaction Step One
Quantity
195 g
Type
reactant
Reaction Step Two
Name
Quantity
240 mL
Type
reactant
Reaction Step Three
Name
Quantity
111 g
Type
reactant
Reaction Step Four
Name
Quantity
162 g
Type
reactant
Reaction Step Four
Name
Quantity
1 L
Type
solvent
Reaction Step Four
Name
Quantity
500 mL
Type
solvent
Reaction Step Four

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2
Citations
J Bussenius, CM Blazey, N Aay, NK Anand… - Bioorganic & medicinal …, 2012 - Elsevier
… alkylated with acetone to prepare isopropylamine 19a, but other amine derivatives were synthesized from either 17 or commercially available ethyl 3-bromo-4-cyanobenzoate 18 to …
Number of citations: 67 www.sciencedirect.com
BJ Eduful - 2018 - search.proquest.com
Infectious and neurodegenerative diseases continue to be a major concern worldwide. In spite of the great advances in drug therapy for treating various infectious and …
Number of citations: 3 search.proquest.com

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